2-Bromo-n-(2,4-dimethoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKIPTNMLRVAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2,4-Dimethoxybenzyl Bromide Intermediate
The key precursor for 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide is 2-bromo-4,5-dimethoxybenzyl bromide, which is prepared via controlled bromination of 3,4-dimethoxytoluene (a positional isomer of 2,4-dimethoxybenzyl compounds) under specific conditions:
- Bromination Process:
- In a non-polar solvent, 3,4-dimethoxytoluene is combined with bromate and bromide salts.
- The mixture is heated to reflux, and sulfuric acid is slowly added to induce electrophilic aromatic bromination targeting the aromatic C-H bonds.
- After complete consumption of the starting material, a radical initiator solution (dissolved in a non-polar solvent) is added gradually along with additional sulfuric acid to promote free radical bromination at the benzylic methyl C-H bond.
- The reaction results in the formation of 2-bromo-4,5-dimethoxybenzyl bromide after appropriate workup.
This two-stage bromination—first electrophilic on the aromatic ring, then radical on the benzylic position—is critical to achieve selective substitution without over-bromination or side reactions.
Preparation of 2,4-Dimethoxybenzylamine as a Key Intermediate
Before forming the acetamide, the 2,4-dimethoxybenzylamine moiety is synthesized through a two-step process starting from industrially available m-xylylene dimethyl ether:
Step 1: Chloromethylation
- m-Xylylene dimethyl ether undergoes chloromethylation in an acidic solution with chloride sources and paraformaldehyde.
- This reaction is catalyzed by a phase transfer catalyst (quaternary ammonium salts) at 60–80 °C for about 4 hours.
- The product is 2,4-dimethoxybenzyl chloride with high selectivity and conversion.
Step 2: Amination
The use of widely available raw materials and mild conditions makes this route industrially viable and cost-effective.
Formation of 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide
The final step involves the acetamide formation via nucleophilic substitution of alkyl halides with acetamide derivatives:
- Nucleophilic Substitution Approach:
- Alkyl halides such as 2-bromo-4,5-dimethoxybenzyl bromide are reacted with acetamide or acetamide equivalents.
- A recently developed reagent, benzyl N-acetylcarbamate potassium salt (BENAC-K), can facilitate the construction of N-alkylacetamide moieties from alkyl halides through an SN2 reaction.
- The synthesis of 2,4-dimethoxybenzyl N-acetylcarbamate involves:
- N-acetylation of methyl carbamate with acetic anhydride and Amberlyst 15 catalyst.
- Transesterification with 2,4-dimethoxybenzyl alcohol in the presence of diisopropylethylamine to suppress side reactions.
- Treatment with potassium tert-butoxide to yield the potassium salt BENAC-K.
- This reagent reacts with the alkyl halide to yield the desired N-alkylacetamide compound efficiently.
- The process is scalable, produces stable intermediates, and allows purification by recrystallization alone.
Summary Table of Preparation Steps
| Step | Reactants / Intermediates | Conditions / Reagents | Product | Notes |
|---|---|---|---|---|
| 1 | 3,4-Dimethoxytoluene + bromate + bromide | Non-polar solvent, reflux, sulfuric acid, radical initiator | 2-Bromo-4,5-dimethoxybenzyl bromide | Two-stage bromination (electrophilic then radical) |
| 2a | m-Xylylene dimethyl ether + chloride + paraformaldehyde | Acidic solution, phase transfer catalyst, 60–80 °C, 4 h | 2,4-Dimethoxybenzyl chloride | Chloromethylation with high selectivity |
| 2b | 2,4-Dimethoxybenzyl chloride + urotropine | Mild amination conditions | 2,4-Dimethoxybenzylamine | Quantitative conversion, mild conditions |
| 3a | Methyl carbamate + acetic anhydride + Amberlyst 15 | N-acetylation | Methyl N-acetylcarbamate | Catalyst-assisted acetylation |
| 3b | Methyl N-acetylcarbamate + 2,4-dimethoxybenzyl alcohol + i-Pr2NEt | Transesterification in xylene | 2,4-Dimethoxybenzyl N-acetylcarbamate | Side reaction suppressed by base |
| 3c | 2,4-Dimethoxybenzyl N-acetylcarbamate + potassium tert-butoxide | Base treatment | BENAC-K reagent | Stable potassium salt reagent |
| 4 | BENAC-K + 2-bromo-4,5-dimethoxybenzyl bromide | SN2 nucleophilic substitution | 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide | Efficient, scalable, recrystallization purification |
Research Findings and Practical Considerations
- The selective bromination strategy ensures high purity of the benzylic bromide intermediate, critical for downstream substitution reactions.
- The use of phase transfer catalysts and mild conditions in chloromethylation and amination steps improves yield and safety, making the synthesis industrially feasible.
- The novel BENAC-K reagent offers a practical and scalable method for the formation of N-alkylacetamides, including the target compound, with excellent stability and ease of purification.
- Avoidance of harsh reagents and conditions throughout the process enhances operational safety and reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(2,4-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
Organic Chemistry
- Intermediate in Synthesis : 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the derivation of various N-substituted derivatives that may exhibit enhanced biological activities.
Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in drug development.
- Anticancer Potential : Research indicates that compounds similar to 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
Pharmacology
- Metabolic Studies : The compound has been studied for its metabolic characteristics in human hepatocytes using advanced techniques such as liquid chromatography–high-resolution mass spectrometry. It was found to be extensively metabolized into various metabolites through processes like hydroxylation and glucuronidation.
- Therapeutic Applications : Ongoing research is exploring its potential as a precursor for novel therapeutic agents targeting various diseases, including cardiovascular conditions and cancer.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Reactivity and Solubility: The 2,4-dimethoxybenzyl group in 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide provides enhanced solubility in polar solvents compared to non-polar substituents like hexyloxy (e.g., C₁₄H₂₀BrNO₂) . Electron-withdrawing groups (e.g., nitro in 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide) reduce nucleophilicity at the acetamide nitrogen, altering reactivity in subsequent syntheses .
Biological Activity: Bromoacetamides with aromatic substituents, such as quinolin-8-yl or 4-fluorophenyl, exhibit notable bioactivity. For example, 2-Bromo-N-(quinolin-8-yl)acetamide shows anti-trypanosomal properties, while derivatives with methoxy groups (e.g., 17be in ) are explored as prodrugs for antibiotic delivery . The dimethoxybenzyl group may confer stability against metabolic degradation, making it advantageous in drug design .
Synthetic Efficiency: Yields vary significantly based on substituents. For instance, 2-Bromo-N-(quinolin-8-yl)acetamide is synthesized in 91% yield using bromoacetyl bromide and TEA, whereas analogs with complex phosphinin rings (e.g., 17be) show lower yields (51%) due to steric hindrance .
Physicochemical Property Trends
- Hydrogen Bonding: The acetamide NH group participates in hydrogen bonding, as seen in the crystal structure of 2-Bromo-N-(4-methoxyphenyl)acetamide (C₉H₁₀BrNO₂), forming carboxamide dimers .
Challenges :
- Steric hindrance from bulky substituents (e.g., trifluoromethyl in ) can complicate synthesis.
Biological Activity
2-Bromo-N-(2,4-dimethoxybenzyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
2-Bromo-N-(2,4-dimethoxybenzyl)acetamide is characterized by the following structural features:
- Bromine atom : Known for its ability to enhance biological activity through halogen bonding.
- Dimethoxybenzyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Acetamide functional group : Imparts solubility and stability.
The biological activity of 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways relevant to disease processes.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
- Antioxidant Activity : Potentially scavenging free radicals, thereby reducing oxidative stress.
Biological Activity Overview
Recent studies have explored the biological activities of 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide across various assays. The following table summarizes key findings:
In Vitro Studies
A study conducted on various cancer cell lines demonstrated that 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
In Vivo Studies
In a xenograft model using human tumor cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size compared to controls. Tumor weight was measured post-treatment, showing a decrease of approximately 50% in treated groups versus untreated controls.
Pharmacokinetics
Pharmacokinetic studies indicate that 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide has favorable absorption characteristics. It demonstrates moderate half-life and bioavailability, suggesting potential for therapeutic applications. The compound's distribution in various tissues was evaluated using LC-MS/MS techniques.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 2-Bromo-N-(2,4-dimethoxybenzyl)acetamide?
Answer:
Synthesis optimization involves:
- Solvent selection : Mixed solvents like ethyl acetate and petroleum ether (e.g., 50% v/v) improve purification efficiency, as seen in brominated acetamide derivatives with yields >80% .
- Catalyst use : Carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane with triethylamine enhance amide bond formation .
- Reaction time : Extended reflux (6+ hours) ensures complete acylation, as demonstrated in analogous N-(2-methoxybenzyl)acetamide syntheses .
Key Data :
| Solvent System | Catalyst | Yield | Reference |
|---|---|---|---|
| Ethyl acetate/petroleum ether | EDCI/TEA | 82–86% | |
| Ethanol | None (direct reflux) | ~70% |
Basic: What spectroscopic techniques are critical for structural confirmation of brominated acetamides?
Answer:
- 1H NMR : Identifies substituents on the benzyl ring (e.g., methoxy protons at δ 3.8–4.0 ppm) and acetamide NH signals (δ ~8.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight via [M+H]+ peaks (e.g., m/z ~342 for brominated derivatives) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: How does X-ray crystallography resolve conformational ambiguities in brominated acetamides?
Answer:
- Dihedral angles : Determines twist between aromatic rings and acetamide groups. For example, 66.4° between 4-bromophenyl and 3,4-difluorophenyl rings in analogous structures .
- Intermolecular interactions : Identifies hydrogen bonds (N–H⋯O) and weak C–H⋯F interactions that stabilize crystal packing .
Case Study : - 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibits infinite chains along [100] via N–H⋯O bonds, crucial for solid-state stability .
Advanced: How do computational methods like DFT and molecular docking predict bioactivity?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For N-(2-methoxybenzyl)acetamide, HOMO localization on the methoxybenzyl group suggests nucleophilic attack sites .
- Molecular docking : Screens ligand-protein interactions. For example, acetamides with halogen substituents show enhanced binding to penicillin-binding proteins due to structural mimicry of benzylpenicillin .
Advanced: How do substituent variations on the benzyl ring influence reactivity and stability?
Answer:
- Electron-donating groups (e.g., methoxy) : Stabilize intermediates in bromination reactions, improving yields (e.g., 82% for 2,4-dimethoxy vs. 71% for non-methoxy analogs) .
- Halogen position : Para-bromo substituents increase steric hindrance, reducing side reactions compared to ortho-substituted derivatives .
Basic: What purification strategies are effective for brominated acetamides?
Answer:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/petroleum ether) to isolate high-purity solids (melting points: 164–202°C) .
- Column chromatography : Employ silica gel with gradient elution (e.g., 5–50% ethyl acetate in hexane) for complex mixtures .
Advanced: What role do weak intermolecular interactions play in material properties?
Answer:
- C–H⋯O/F interactions : Contribute to layered crystal structures, influencing solubility and melting points. For example, C–H⋯F bonds in fluorinated analogs increase thermal stability (m.p. >250°C) .
- Hydrogen-bond networks : Dictate polymorphism, as seen in N-(4-bromophenyl)acetamide derivatives with distinct packing motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
